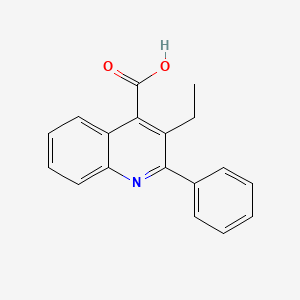

3-Ethyl-2-phenylquinoline-4-carboxylic acid

説明

3-Ethyl-2-phenylquinoline-4-carboxylic acid is a quinoline derivative characterized by a phenyl group at position 2, an ethyl group at position 3, and a carboxylic acid moiety at position 2. The substitution pattern of this compound suggests enhanced lipophilicity compared to simpler quinoline carboxylic acids, which may influence its bioavailability and interaction with biological targets .

特性

IUPAC Name |

3-ethyl-2-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-2-13-16(18(20)21)14-10-6-7-11-15(14)19-17(13)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIGHWNCHZAVQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Condensation of Isatin Derivatives with Halogenated Ketones in Alkaline Medium

A classical and well-documented method involves the condensation of isatin or its salts with halogenated ketones (e.g., chloracetone) in the presence of alkaline-earth hydroxides such as calcium hydroxide or magnesium hydroxide. This method is effective for synthesizing 2-methyl-3-hydroxyquinoline-4-carboxylic acids and their derivatives, which can be adapted for 3-ethyl substitution by using appropriate alkylated ketones.

- Starting materials: Isatin or substituted isatin (e.g., 5-phenylisatin for phenyl substitution at position 2)

- Reagents: Chlorinated ketones (e.g., chloropropanone for ethyl group introduction)

- Base: Calcium hydroxide or other alkaline-earth hydroxides

- Solvent: Aqueous medium with dioxane or alcohol as co-solvent

- Temperature: 80–90 °C

- Reaction time: 4–5 hours for completion

- Isatin undergoes cleavage to form the corresponding isatic acid salt.

- The halogenated ketone reacts with the isatic acid salt under alkaline conditions to form the quinoline ring with hydroxy and carboxylic acid functionalities.

- Acidification precipitates the quinoline-4-carboxylic acid derivative.

| Parameter | Value/Condition |

|---|---|

| Isatin derivative | 5-phenylisatin (for 2-phenyl substitution) |

| Halogenated ketone | Chloropropanone (for 3-ethyl group) |

| Base | Calcium hydroxide (milk of lime) |

| Temperature | 80–90 °C |

| Reaction time | 4–5 hours |

| Yield | Up to 90–95% (based on isatin derivative) |

| Product form | Yellow powder, soluble in dilute sodium carbonate |

This method is supported by patent literature describing similar syntheses of 2-methyl-3-hydroxyquinoline-4-carboxylic acids and their phenyl-substituted analogs, which can be extrapolated to 3-ethyl derivatives by substituting chloracetone with chloropropanone or similar reagents.

Post-Synthetic Functionalization and Purification

After synthesis, the quinoline-4-carboxylic acid derivatives are typically purified by:

- Dissolution in dilute sodium carbonate solution

- Reprecipitation by acidification with hydrochloric acid

- Filtration and washing to remove salts and impurities

Thermal treatment can induce decarboxylation to yield hydroxyquinolines, but for the target compound, maintaining the carboxylic acid functionality is essential.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Isatin + Chloropropanone + Ca(OH)2 | 5-phenylisatin, chloropropanone | Calcium hydroxide (milk of lime) | 80–90 °C, 4–5 h | 90–95 | Classical, high yield, well-established |

| One-pot Doebner-type synthesis | Dapsone, α-ketobutyric acid, aromatic aldehydes | CuBr2 catalyst | Mild heating, one-pot | Not specified | Eco-friendly, operationally simple |

Research Findings and Notes

- The classical condensation method is robust and yields high purity products suitable for further pharmaceutical or dye applications.

- The one-pot synthesis method offers a greener alternative with potential for structural diversity and biological activity screening.

- The choice of base and temperature critically affects the reaction rate and yield; alkaline-earth hydroxides like calcium hydroxide are preferred for their efficiency.

- Substituted isatins can be used to introduce additional functional groups, allowing for tailored quinoline derivatives.

- Purification by carbonate dissolution and acid precipitation ensures removal of inorganic salts and unreacted starting materials.

化学反応の分析

Types of Reactions

3-Ethyl-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Quinoline alcohols or aldehydes.

Substitution: Halogenated or nitrated quinoline derivatives.

科学的研究の応用

Anticancer Activity

3-Ethyl-2-phenylquinoline-4-carboxylic acid has shown promising anticancer properties. Research indicates that derivatives of quinoline-4-carboxylic acids exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain derivatives inhibited the proliferation of cancer cells by interfering with cellular signaling pathways involved in cell growth and survival.

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 (Breast) | 15 | HDAC inhibition |

| Compound B | PC-3 (Prostate) | 10 | Apoptosis induction |

| This compound | A375 (Melanoma) | 12 | Cell cycle arrest |

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity. A series of quinoline derivatives, including this compound, were tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated enhanced antibacterial activity compared to standard antibiotics like ampicillin and gentamicin .

Table 2: Antibacterial Activity Against Various Strains

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | S. aureus | 20 |

| Compound C | E. coli | 18 |

| Compound D | P. aeruginosa | 15 |

Antileishmanial Activity

Recent studies have highlighted the antileishmanial potential of quinoline derivatives. The synthesized compounds were tested against the promastigote form of Leishmania donovani, with varying concentrations leading to significant reductions in parasite viability .

Table 3: Antileishmanial Activity

| Compound | IC50 (μg/mL) |

|---|---|

| This compound | 50 |

| Compound E | 30 |

| Compound F | 25 |

Enzyme Inhibition

The compound's interaction with molecular targets such as HDACs is critical for its therapeutic efficacy. The docking studies have indicated favorable binding interactions at the active sites of these enzymes, which is essential for its inhibitory action .

Anticancer Efficacy Study

A comprehensive study evaluated the anticancer efficacy of various quinoline derivatives, including this compound, in a preclinical model. The study revealed that this compound significantly reduced tumor size in xenograft models compared to control groups, showcasing its potential as a therapeutic agent in cancer treatment.

Antibacterial Efficacy Study

In another case study focusing on antibacterial properties, researchers tested multiple derivatives against resistant bacterial strains. The findings indicated that modifications to the quinoline structure enhanced antibacterial activity, with this compound demonstrating superior efficacy against MRSA compared to conventional treatments .

作用機序

The mechanism of action of 3-ethyl-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit histone deacetylases (HDACs), leading to the accumulation of acetylated histones and altered gene expression . This inhibition can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2 and 3

2-Phenylquinoline-4-carboxylic Acid Derivatives

- Structure : Lacks the 3-ethyl group present in the target compound.

- Activity : Derivatives of this scaffold (e.g., Compounds 5a4 and 5a7) demonstrated significant antibacterial activity against Staphylococcus aureus (MIC = 64 µg/mL) and Escherichia coli (MIC = 128 µg/mL) .

Ethyl 2-Methyl-4-phenylquinoline-3-carboxylate

- Structure : Methyl at position 2, phenyl at position 4, and an ethyl ester at position 3.

- Key Difference : The ester group (vs. carboxylic acid) reduces polarity, likely enhancing membrane permeability but requiring hydrolysis for activation .

3-Chloroethyl 2-phenylquinoline-4-carboxylate

- Structure : Chloroethyl group at position 3.

Functional Group Modifications

2-(3-Ethoxyphenyl)quinoline-4-carboxylic Acid

- Structure : Ethoxy group on the phenyl ring at position 2.

- Impact : The ethoxy group increases hydrophilicity and may influence metabolic pathways (e.g., oxidative dealkylation) compared to the unsubstituted phenyl group in the target compound .

2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline-4-carboxylic Acid

- Structure : Chlorophenyl at position 2 and a sulfanyl group at position 3.

Positional Isomerism and Chain Length Effects

3-Methyl-2-(4-methylphenyl)-4-quinolinecarboxylic Acid

- Structure : Methyl groups at positions 3 and 2 (4-methylphenyl).

- Impact: Shorter alkyl chains (methyl vs.

3-Ethylquinoline-4-carboxylic Acid

Physicochemical Properties

生物活性

3-Ethyl-2-phenylquinoline-4-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline backbone with an ethyl group at the 3-position and a phenyl group at the 2-position, which contributes to its unique chemical reactivity and biological properties. Its molecular formula is and it has a molecular weight of approximately 237.30 g/mol. The presence of the carboxylic acid functional group enhances its solubility and potential interactions with biological targets.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of histone deacetylases (HDACs). This inhibition leads to an accumulation of acetylated histones, resulting in altered gene expression profiles that can influence cell proliferation and apoptosis pathways .

Key Mechanisms:

- HDAC Inhibition : Selectively inhibits HDAC3, which is crucial for cancer cell growth regulation.

- Antioxidant Activity : Exhibits antioxidant properties that may protect cells from oxidative stress .

- Antibacterial Activity : Demonstrates significant antibacterial effects against various strains, which is critical in the context of rising antibiotic resistance .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown promising results in vitro against several cancer cell lines by inducing apoptosis and inhibiting tumor growth. For instance, compound D28 derived from this class exhibited selective HDAC3 inhibition with an IC50 value of 24.45 µM, suggesting its potential as a lead compound for cancer therapy .

Antibacterial Activity

The compound has been evaluated for its antibacterial properties against multiple bacterial strains. Research indicates that modifications to the quinoline structure can enhance antibacterial efficacy. For example, certain derivatives showed substantial inhibition zones against Staphylococcus aureus and Escherichia coli, making them viable candidates for treating infections caused by multidrug-resistant bacteria .

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Efficacy : A study evaluating various derivatives of quinoline-4-carboxylic acids found that this compound derivatives exhibited enhanced cytotoxicity against breast cancer cells compared to non-modified compounds. This suggests that structural modifications can significantly impact biological activity .

- Antibacterial Screening : Another investigation focused on the antibacterial properties revealed that certain derivatives displayed high inhibition rates against resistant bacterial strains, indicating their potential as new therapeutic agents in combating antibiotic resistance .

Q & A

Basic: What are the standard synthetic routes for preparing 3-ethyl-2-phenylquinoline-4-carboxylic acid derivatives?

The synthesis typically involves cyclization and functionalization steps. For example:

- Acid Chloride Formation : Refluxing the carboxylic acid precursor with SOCl₂ (10 eq.) at 80°C for 5 hours to generate the acid chloride intermediate .

- Amide Coupling : Reacting the acid chloride with amines (1.5 eq.) in THF at 0°C, followed by room-temperature stirring and purification via silica gel chromatography (20% ethyl acetate/petroleum ether) .

- Ester Hydrolysis : For carboxylate derivatives, hydrolysis with NaOH in methanol under reflux yields the free carboxylic acid .

Advanced: How can discrepancies in NMR data for quinoline-4-carboxylic acid derivatives be resolved?

Contradictions in NMR assignments often arise from overlapping signals or dynamic effects. Methodological approaches include:

- 2D NMR Techniques : Use HSQC or HMBC to confirm carbon-proton correlations, particularly for distinguishing aromatic protons in crowded regions (e.g., δ 7.2–8.5 ppm) .

- Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding or tautomerization .

- Crystallographic Validation : Cross-reference NMR data with X-ray crystal structures (e.g., Blackburn et al., 1996) to resolve ambiguities in substituent positioning .

Basic: What safety protocols are critical when handling quinoline-4-carboxylic acid derivatives?

Key precautions include:

- Ventilation : Ensure fume hood use to avoid inhalation of vapors during reflux or solvent evaporation .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles, especially when working with SOCl₂ or NaH .

- Emergency Procedures : Maintain access to eye-wash stations and safety showers. For spills, neutralize acids with bicarbonate and adsorb solids with inert materials .

Advanced: What structural modifications enhance the biological activity of quinoline-4-carboxylic acid derivatives?

- Substituent Effects : Introducing electron-withdrawing groups (e.g., Cl, F) at the 6- or 7-positions improves antimicrobial potency by increasing membrane permeability .

- Amide Functionalization : Bulky aryl groups on the carboxamide moiety (e.g., 2-fluorophenyl) enhance binding to bacterial DNA gyrase .

- Hybrid Scaffolds : Conjugation with adamantyl groups (e.g., 4-(1-adamantyl) derivatives) boosts antitubercular activity by targeting mycobacterial enzymes .

Basic: Which analytical techniques are essential for characterizing quinoline-4-carboxylic acid intermediates?

- Chromatography : HPLC with UV detection (e.g., 97–98% purity) and TLC in ethyl acetate/petroleum ether (4:6) .

- Spectroscopy :

- IR : Confirm carbonyl stretches (1685 cm⁻¹ for carboxylic acids; 1631 cm⁻¹ for amides) .

- Mass Spectrometry : ESI-MS to verify molecular ions (e.g., [M+H]⁺ at m/z 358.17) and isotopic patterns for Cl-containing derivatives .

Advanced: How do substituents influence the photophysical properties of quinoline-4-carboxylic acids?

- Methoxy/Hydroxy Groups : Methoxy at the 6-position increases fluorescence quantum yield by reducing non-radiative decay, while hydroxyl groups enable pH-dependent emission shifts .

- Phenyl vs. Alkyl Substituents : 2-Phenyl derivatives exhibit red-shifted absorption compared to alkylated analogs due to extended π-conjugation .

- Solvatochromism : Polar solvents stabilize charge-transfer states, altering emission maxima—critical for designing fluorescent probes .

Basic: What are the recommended storage conditions for quinoline-4-carboxylic acid derivatives?

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis or oxidation .

- Moisture Control : Use desiccants (e.g., silica gel) for hygroscopic derivatives like esters or acid chlorides .

- Light Sensitivity : Protect photosensitive compounds (e.g., nitro-substituted derivatives) in amber glass .

Advanced: What computational methods aid in optimizing reaction yields for quinoline-4-carboxylic acid synthesis?

- DFT Calculations : Predict transition states for cyclization steps (e.g., Pfitzinger reaction) to optimize temperature and catalyst selection .

- Molecular Docking : Screen substituent effects on enzyme targets (e.g., Mycobacterium tuberculosis enoyl reductase) to prioritize synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。